

Lincomycin-d3: A Technical Guide to its Certificate of Analysis and Purity Assessment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of **Lincomycin-d3**, a deuterated analog of the lincosamide antibiotic Lincomycin.[1] **Lincomycin-d3** is widely utilized as an internal standard in analytical and pharmacokinetic studies due to its mass difference from the parent compound, which allows for precise quantification in complex biological matrices.[1] This document outlines the typical data presented in a Certificate of Analysis (CofA), details the experimental protocols for purity assessment, and provides visual representations of key processes and mechanisms.

Data Presentation: Summary of a Typical Certificate of Analysis

A Certificate of Analysis for **Lincomycin-d3** provides essential information regarding its identity, purity, and quality. The following tables summarize the key quantitative data typically found in a CofA.

Table 1: General Information and Physicochemical Properties



Parameter	Typical Specification	
Chemical Name	(2S,4R)-N-((1R,2R)-2-hydroxy-1- ((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6- (methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1- (methyl-d3)-4-propylpyrrolidine-2-carboxamide	
Molecular Formula	C18H31D3N2O6S[2][3]	
Molecular Weight	409.56 g/mol [2][3]	
CAS Number	154-21-2 (Unlabeled)[3][4]	
Appearance	White to Off-White Solid[2]	
Solubility	Slightly soluble in Chloroform and Methanol[2]	
Storage Conditions	-20°C, Hygroscopic[2]	

Table 2: Purity and Quality Control Specifications

Analytical Test	Specification	Typical Result
Chemical Purity (HPLC)	≥95%[2][3][5]	98.48% (ELSD)[2]
Isotopic Purity	≥95%[2]	>99.9%[2]
Normalized Intensity (do, d1, d2)	Not Detected	0.00%[2]
Normalized Intensity (d ₃)	Report Value	100.00%[2]
NMR Spectroscopy	Conforms to Structure	Conforms[2]
Mass Spectrometry	Conforms to Structure	Conforms[2]
Elemental Analysis	Conforms to Theoretical Values	%C: 51.39, %H: 8.00, %N: 6.36[2]

Experimental Protocols



The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Lincomycin-d3** and to separate it from any impurities.

- Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is commonly used.
- Mobile Phase: A gradient elution is often employed.
 - Solvent A: 0.02 M Potassium Dihydrogen Phosphate with 0.018% Phosphoric Acid (pH adjusted to 4.0).
 - Solvent B: Acetonitrile.
 - Gradient: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute more hydrophobic compounds.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at 227 nm or ELSD.
- Sample Preparation: A stock solution of Lincomycin-d3 is prepared in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to an appropriate concentration for injection (e.g., 10 μg/mL).



Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no carryover or system contamination.
- Inject a series of standard solutions of known concentrations to establish a calibration curve.
- Inject the Lincomycin-d3 sample solution.
- The purity is calculated by comparing the peak area of the Lincomycin-d3 to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular weight of **Lincomycin-d3** and, crucially, for determining its isotopic purity.[6][7][8]

- Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap or TOF).[9]
- Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
- Sample Introduction: The sample can be introduced via direct infusion or through an LC system. For isotopic purity, direct infusion is often sufficient.
- Mass Analyzer Settings:
 - Scan Range: A range that includes the expected m/z of the protonated molecule [M+H]⁺
 (approximately 410.2) and its isotopologues.
 - Resolution: High resolution (e.g., >60,000) is required to resolve the isotopic peaks from potential interferences.
- Procedure for Isotopic Purity Determination:



- Prepare a dilute solution of Lincomycin-d3 in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Infuse the sample into the mass spectrometer.
- Acquire the full scan mass spectrum in the region of the molecular ion.
- Identify the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Lincomycin-d3.
- o The isotopic purity is calculated from the relative intensities of these peaks. The percentage of d₃ is determined by the formula: (Intensity of d₃ peak / Sum of intensities of d₀, d₁, d₂, and d₃ peaks) x 100.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of **Lincomycin-d3** and to ensure that the deuterium labels are in the correct positions.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as Methanol-d₄ or Chloroform-d.
- Experiments:
 - ¹H NMR: To observe the proton signals. The absence or significant reduction of the signal corresponding to the N-methyl group confirms the deuteration at this position.
 - 13C NMR: To observe the carbon signals and confirm the overall carbon skeleton.
 - 2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons, further confirming the structure.
- Sample Preparation: Dissolve a few milligrams of the Lincomycin-d3 sample in the appropriate deuterated solvent.



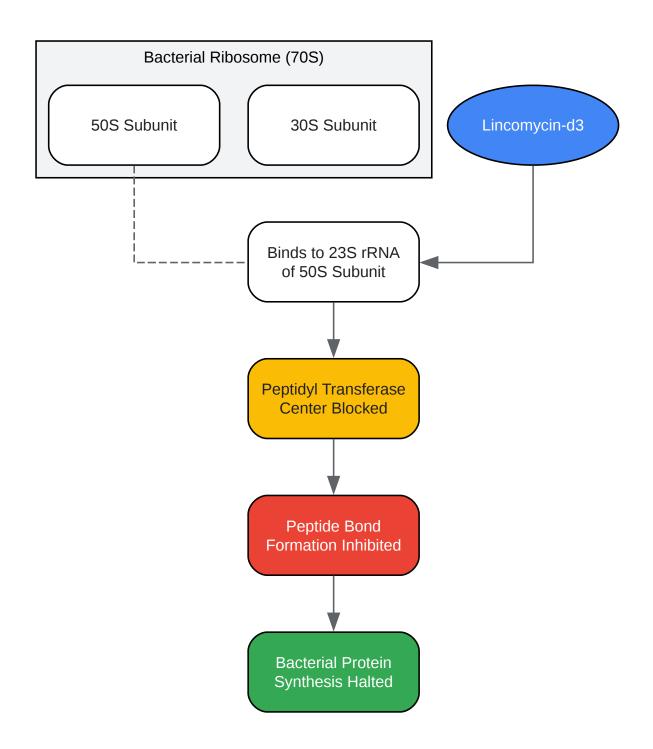
• Procedure:

- Acquire the ¹H and ¹³C NMR spectra.
- Process the data (Fourier transform, phase correction, baseline correction).
- Integrate the proton signals to determine the relative number of protons.
- Compare the obtained spectra with the known spectrum of Lincomycin to confirm the structure and the position of the deuterium labels.

Mandatory Visualizations Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, like other lincosamide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and ultimately halting protein elongation.





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Caption: Mechanism of action of Lincomycin-d3 in inhibiting bacterial protein synthesis.

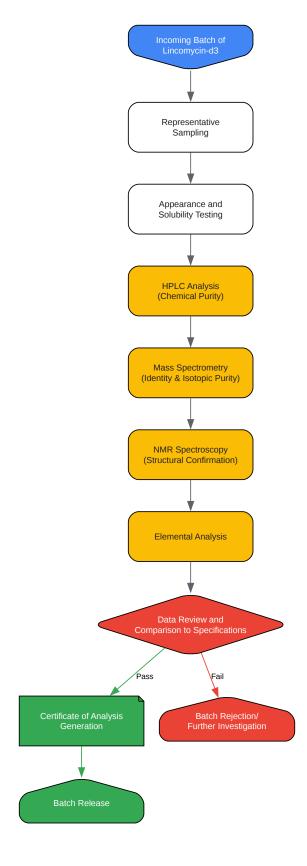


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Experimental Workflow: Quality Control of Lincomycind3

The following diagram illustrates the logical workflow for the quality control assessment of a batch of **Lincomycin-d3**.





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Caption: Quality control workflow for the analysis and release of Lincomycin-d3.



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